methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate

Description

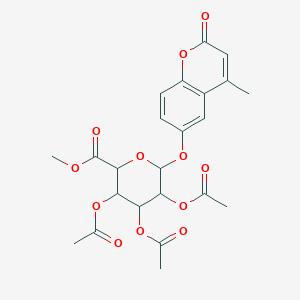

Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate is a structurally complex coumarin-glucuronide derivative. Its core consists of a substituted oxane (tetrahydropyran) ring with three acetylated hydroxyl groups at positions 3, 4, and 3. The 6-position is linked to a 4-methyl-2-oxochromen-7-yl group via an ether bond, while the 2-position is esterified with a methyl carboxylate. This compound is likely a prodrug or synthetic intermediate designed to enhance lipophilicity and bioavailability compared to its non-acetylated counterparts .

The acetyl groups serve as protective moieties, masking polar hydroxyl groups to improve membrane permeability.

Properties

Molecular Formula |

C23H24O12 |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H24O12/c1-10-8-17(27)34-16-7-6-14(9-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3 |

InChI Key |

HZBVEPRBVYSPPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate typically involves multiple steps, starting with the acetylation of a suitable sugar precursor. The sugar is first protected with acetyl groups to prevent unwanted reactions. The chromone derivative is then introduced through an etherification reaction, where the hydroxyl group of the sugar reacts with the chromone derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The chromone moiety can be oxidized to form quinone derivatives.

Reduction: Reduction of the chromone can lead to dihydrochromone derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the oxane ring, coumarin moiety, or ester groups. Below is a comparative analysis:

*Calculated based on analogous structures in ; †Estimated from (similar acetylated compound); ‡From .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): Acetylation increases LogP significantly. The target compound (LogP ~1.98) is ~3.4× more lipophilic than its non-acetylated counterpart (LogP ~0.58), enhancing passive diffusion across biological membranes .

- Solubility: Sulfated derivatives (e.g., ) exhibit higher aqueous solubility due to ionic sulfated groups, whereas acetylated compounds require metabolic deacetylation for activation .

- Metabolic Stability: Acetylated glucuronides resist premature hydrolysis by esterases compared to non-protected derivatives, prolonging systemic exposure .

Research Tools and Data Sources

- Structural Analysis: Tools like Mercury () enable visualization of crystal packing and intermolecular interactions, critical for understanding stability and polymorphism .

- Safety Data: The SDS in highlights handling precautions for acetylated compounds, including industrial-use restrictions and first-aid measures for exposure .

Biological Activity

Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate is a complex organic compound with significant biological activity. Its molecular formula is C23H24O12, and it has a molecular weight of approximately 492.43 g/mol. The compound features multiple acetoxy groups and a chromene structure, which are pivotal in its chemical reactivity and potential biological applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. Studies have shown that the compound may inhibit the activity of enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary data suggest that it may inhibit certain enzymes associated with cancer progression. The presence of the chromene moiety allows for interactions with various biological targets, making it a candidate for further research in cancer therapeutics .

The biological activity of this compound is attributed to its ability to modulate metabolic pathways. Interaction studies have focused on its binding affinity with enzymes and receptors, which are crucial for understanding how it influences biological processes and its potential side effects when used therapeutically.

Data Table: Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of this compound, researchers found that the compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound demonstrated that it effectively inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and apoptosis.

Enhanced Solubility and Bioavailability

The acetylated derivatives of this compound have shown enhanced solubility and bioavailability compared to their non-acetylated forms. This characteristic is crucial for improving therapeutic efficacy and facilitating drug formulation.

Structural Similarities

The compound shares structural similarities with other biologically active compounds, which may influence its interaction profiles and biological activity. Understanding these similarities can provide insights into its potential therapeutic uses and guide future research directions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.